molecular formula C17H17ClN2O2 B4956968 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide

4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide

Cat. No. B4956968
M. Wt: 316.8 g/mol
InChI Key: BBCNUHTYIAYEDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide, also known as BAY 43-9006, is a synthetic small molecule inhibitor of several protein kinases. It was originally developed as a potential anti-cancer drug, but its applications have since expanded to other areas of research. In

Scientific Research Applications

4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the activity of several protein kinases that are involved in tumor growth and angiogenesis. In addition, 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 has been investigated for its ability to modulate the immune system and enhance the effectiveness of cancer immunotherapy.

Mechanism of Action

4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 inhibits the activity of several protein kinases, including RAF kinase, VEGFR-2, and PDGFR-β. By inhibiting these kinases, 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 disrupts signaling pathways that are involved in tumor growth and angiogenesis. In addition, 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 has been shown to modulate the immune system by inhibiting the activity of TGF-β and enhancing the activity of NK cells.
Biochemical and Physiological Effects:
The biochemical effects of 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 include inhibition of protein kinase activity, disruption of signaling pathways involved in tumor growth and angiogenesis, and modulation of the immune system. The physiological effects of 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 include inhibition of tumor growth and angiogenesis, enhancement of cancer immunotherapy, and potential side effects such as hypertension, diarrhea, and skin toxicity.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 in lab experiments is its specificity for certain protein kinases, which allows for targeted inhibition of specific signaling pathways. However, one limitation of using 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 is its potential toxicity and side effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006. One area of interest is the development of new cancer therapies that combine 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 with other drugs or immunotherapies. Another area of interest is the investigation of 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006's potential in other areas of research, such as autoimmune diseases or cardiovascular diseases. Finally, there is a need for further research on the potential side effects and toxicity of 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006, as well as ways to mitigate these effects.

Synthesis Methods

The synthesis of 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 involves the reaction of 4-chloro-N-(2-hydroxyethyl)benzamide with 2,6-dimethylaniline in the presence of an oxidizing agent. The resulting product is then treated with acetic anhydride to form the final compound.

properties

IUPAC Name

4-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-11-4-3-5-12(2)16(11)20-15(21)10-19-17(22)13-6-8-14(18)9-7-13/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCNUHTYIAYEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N~1~-[2-(2,6-dimethylanilino)-2-oxoethyl]benzamide

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